molecular formula C6H13FN2O2 B052445 (2R)-2,6-Diamino-5-fluorohexanoic acid CAS No. 118101-17-0

(2R)-2,6-Diamino-5-fluorohexanoic acid

Cat. No. B052445
M. Wt: 164.18 g/mol
InChI Key: HILHCIBEZCWKBD-BRJRFNKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2,6-Diamino-5-fluorohexanoic acid, also known as DAFH, is a synthetic amino acid that has gained attention in scientific research due to its unique properties. This amino acid has a fluorine atom attached to its carbon chain, which makes it a valuable tool for studying protein structure and function.

Mechanism Of Action

The mechanism of action of (2R)-2,6-Diamino-5-fluorohexanoic acid is related to its fluorine atom. Fluorine is a highly electronegative element, which means that it attracts electrons towards itself. This property makes the C-F bond in (2R)-2,6-Diamino-5-fluorohexanoic acid very strong and resistant to hydrolysis. As a result, (2R)-2,6-Diamino-5-fluorohexanoic acid can be used to study the stability and dynamics of proteins in aqueous environments.

Biochemical And Physiological Effects

(2R)-2,6-Diamino-5-fluorohexanoic acid has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not metabolized by the body and is excreted unchanged in the urine. This makes it a safe and useful tool for studying proteins in living organisms.

Advantages And Limitations For Lab Experiments

The advantages of using (2R)-2,6-Diamino-5-fluorohexanoic acid in lab experiments include its stability, resistance to hydrolysis, and minimal biochemical and physiological effects. However, the limitations of using (2R)-2,6-Diamino-5-fluorohexanoic acid include its cost, which can be expensive, and the difficulty of incorporating it into proteins during the synthesis process.

Future Directions

There are several future directions for the use of (2R)-2,6-Diamino-5-fluorohexanoic acid in scientific research. One area of interest is the development of new methods for incorporating (2R)-2,6-Diamino-5-fluorohexanoic acid into proteins more efficiently and cost-effectively. Another area of interest is the use of (2R)-2,6-Diamino-5-fluorohexanoic acid in the study of protein misfolding and aggregation, which are associated with several neurodegenerative diseases. Additionally, (2R)-2,6-Diamino-5-fluorohexanoic acid could be used to study the effects of post-translational modifications on protein structure and function.
Conclusion:
In conclusion, (2R)-2,6-Diamino-5-fluorohexanoic acid is a valuable tool for studying protein structure and function in scientific research. Its unique properties make it a useful tool for probing the stability and dynamics of proteins in aqueous environments. While there are limitations to using (2R)-2,6-Diamino-5-fluorohexanoic acid in lab experiments, its potential applications in the study of protein misfolding and aggregation make it an exciting area of research for the future.

Synthesis Methods

The synthesis of (2R)-2,6-Diamino-5-fluorohexanoic acid involves a multi-step process that starts with the reaction of 2,6-diaminohexanoic acid with N-fluorobenzenesulfonimide (NFSI) in the presence of a base. This reaction results in the formation of the intermediate N-fluoro-2,6-diaminohexanoic acid, which is then treated with a reducing agent to remove the fluorine atom and produce (2R)-2,6-Diamino-5-fluorohexanoic acid.

Scientific Research Applications

(2R)-2,6-Diamino-5-fluorohexanoic acid has been widely used in scientific research as a tool for studying protein structure and function. It can be incorporated into proteins during the synthesis process, and its unique properties can be used to probe the structure and function of the protein. (2R)-2,6-Diamino-5-fluorohexanoic acid has been used to study protein folding, protein-protein interactions, and enzyme catalysis.

properties

CAS RN

118101-17-0

Product Name

(2R)-2,6-Diamino-5-fluorohexanoic acid

Molecular Formula

C6H13FN2O2

Molecular Weight

164.18 g/mol

IUPAC Name

(2R)-2,6-diamino-5-fluorohexanoic acid

InChI

InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m1/s1

InChI Key

HILHCIBEZCWKBD-BRJRFNKRSA-N

Isomeric SMILES

C(CC(CN)F)[C@H](C(=O)O)N

SMILES

C(CC(C(=O)O)N)C(CN)F

Canonical SMILES

C(CC(C(=O)O)N)C(CN)F

synonyms

D-Lysine, 5-fluoro- (9CI)

Origin of Product

United States

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